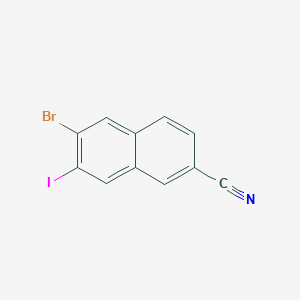
6-Bromo-7-iodo-2-naphthonitrile
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Photoarylation/Alkylation Applications
- The photochemistry of 6-bromo-2-naphthols, closely related to 6-Bromo-7-iodo-2-naphthonitrile, has been extensively studied. In various solvents, these compounds undergo photoreactions forming electrophilic carbene intermediates. These intermediates have been successfully trapped by several agents, demonstrating their potential in synthetic organic chemistry (Pretali et al., 2009).
Analytical Chemistry
- Derivatives of 2-Hydroxy-3-naphthoic acid, which are structurally similar to 6-Bromo-7-iodo-2-naphthonitrile, have been utilized in the gravimetric determination of thorium and zirconium. This showcases their utility in the analytical separation and extraction of specific elements (Datta, 1957).
Room-Temperature Phosphorescence Studies
- Studies on 6-bromo-2-naphthol, closely related to 6-Bromo-7-iodo-2-naphthonitrile, have revealed insights into room-temperature phosphorescence. This has implications for understanding the photophysical properties of similar compounds (Hamai & Kudou, 1998).
Synthesis of Anti-Inflammatory Agents
- Bromonaphthalenes, which include compounds like 6-Bromo-7-iodo-2-naphthonitrile, serve as intermediates in the synthesis of anti-inflammatory drugs. They highlight the compound's role in pharmaceutical manufacturing (Xu & He, 2010).
Fluorescent Probing and Sensing
- Naphthonitriles, such as 6-Bromo-7-iodo-2-naphthonitrile, are used in designing fluorescent probes for detecting substances like hydrogen sulfide. This application is crucial in environmental monitoring and food safety (Wang et al., 2018).
Anion Recognition and Sensing
- Bromo- and iodo-imidazolium motifs, similar to 6-Bromo-7-iodo-2-naphthonitrile, are used in fluorescent halogen bonding macrocyclic receptors for anion recognition and sensing. Such applications are significant in chemical sensing technologies (Zapata et al., 2012).
Safety and Hazards
The safety data sheet for a related compound, “6-Bromo-2-naphthonitrile”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Propiedades
IUPAC Name |
6-bromo-7-iodonaphthalene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrIN/c12-10-4-8-2-1-7(6-14)3-9(8)5-11(10)13/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDYINYNALGSBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C=C1C#N)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-7-iodo-2-naphthonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Bromophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1445232.png)
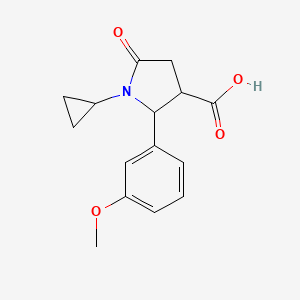
![9H-fluoren-9-ylmethyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1445234.png)
![{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol](/img/structure/B1445235.png)
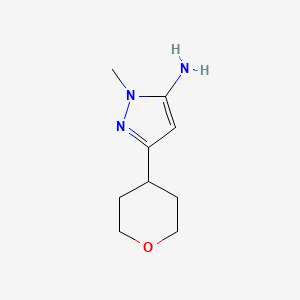
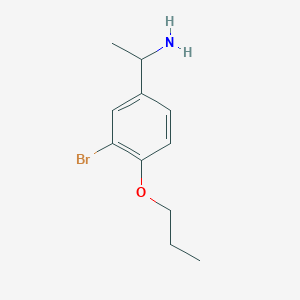
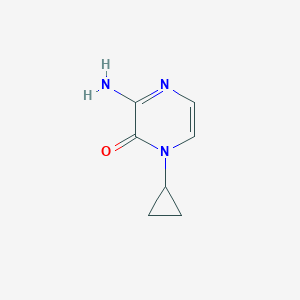
![4-[(4-Formylphenyl)(methyl)amino]benzonitrile](/img/structure/B1445241.png)

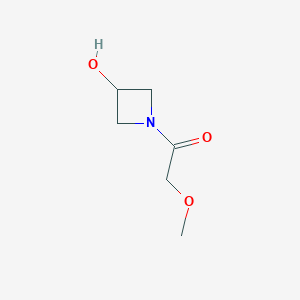

![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate](/img/structure/B1445247.png)

